3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a compound that falls under the category of Other Aliphatic Heterocycles . It has a molecular weight of 199.23 and a molecular formula of C8H9NO3S .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and MS . The compound’s molecular formula is C8H9NO3S , which provides information about the number and type of atoms present in the molecule.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 359.5±45.0 °C and a predicted density of 1.349±0.06 g/cm3 . It also has a predicted pKa value of 10.51±0.20 . The compound is solid at room temperature .Scientific Research Applications
Structural Analysis and Degradation Kinetics
- Degradation Kinetics : Lecoeur et al. (2012) investigated the forced degradation of 1-(4-Methoxyphenylethyl)-11H-benzo[f]-1,2-dihydro-pyrido[3,2,c][1,2,5]oxathiazepine 5,5 dioxide (BZN), a cytotoxic derivative with promising in vitro activity, under various stress conditions. Using liquid chromatography-mass spectrometry (LC-MS), the presence of ten degradation products was detected, revealing the instability of the tricycle moiety under thermal acidic and oxidative conditions. This study provides insights into the compound's stability and degradation kinetics, essential for pharmaceutical applications (Lecoeur et al., 2012).
Antimitotic Agents
- Cytotoxic Agents : Gallet et al. (2009) explored the structure-activity relationship of 1-(arylalkyl)-11H-benzo[f]-1,2-dihydropyrido[3,2,c][1,2,5]oxathiazepine 5,5-dioxide derivatives as antimitotic agents. These compounds, particularly compound 10b, showed nanomolar potency across a panel of tumoral cell lines and indicated significant potential as pharmacological agents targeting tubulin polymerization (Gallet et al., 2009).
Chemical Synthesis Methods
- Epoxide Cascade Protocol : Rolfe et al. (2010) developed a method combining epoxide ring-opening with either an S(N)Ar or oxa-Michael cyclization pathway for generating benzothiaoxazepine-1,1'-dioxides and oxathiazepine-1,1'-dioxides. This protocol is significant for the generation of complex molecular structures in chemical synthesis (Rolfe et al., 2010).
Novel Synthesis Approaches
- New Synthesis Methods : Sapegin et al. (2016) developed a simple and regiospecific approach to synthesize dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic analogs. This new method allows access to a new chemical space and is critical for drug design (Sapegin et al., 2016).
- Base Mediated Synthesis : Banerjee and Panda (2022) developed a base-mediated, metal-free approach for synthesizing benzo[b][1,4,5]oxathiazepine 1-oxides. This method, notable for its simplicity and cost-effectiveness, is instrumental for accessing bioactive skeletons (Banerjee & Panda, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity and interact with targets such as egfr .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit cell proliferation, suggesting a potential interaction with cellular growth pathways .
Biochemical Pathways
Related compounds have been shown to interact with pathways involved in cell proliferation and growth .
Result of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Properties
IUPAC Name |
3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-13(11)8-4-2-1-3-7(8)12-6-5-9-13/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLZQCAXQZDRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212763 | |
Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799973-91-3 | |
Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799973-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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